4-Fluoro-3-nitrophenylacetonitrile
Overview
Description
4-Fluoro-3-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used as a pharmaceutical intermediate and is also used as a synthetic and fine chemical intermediate .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitrophenylacetonitrile consists of a phenyl ring substituted with a fluoro group at the 4-position and a nitro group at the 3-position. The phenyl ring is also attached to an acetonitrile group .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrophenylacetonitrile is a solid at room temperature . It has a molecular weight of 180.14 . The compound is stored in a dry environment at room temperature .Scientific Research Applications
Fluorescent Derivatization of Catecholamines
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a closely related derivative of 4-Fluoro-3-nitrophenylacetonitrile, has been evaluated as a fluorogenic derivatization reagent for catecholamines and their metabolites in biological matrices, showing potential for quantitative analysis in this field (Zhu, Shaw, & Barrett, 2003).
Synthesis of N-hydroxyindoles and Benzo[c]isoxazoles
4-Fluoro-3-nitrophenylacetonitrile is used in solid-phase synthesis. This compound has been effective in synthesizing substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, showcasing its utility in the synthesis of complex organic compounds (Stephensen & Zaragoza, 1999).
Interaction with Metal Ions
In the study of nitrobenzoxadiazole-based systems, which include compounds similar to 4-Fluoro-3-nitrophenylacetonitrile, the interaction with metal ions was investigated. This study provided insights into the molecular interactions between such compounds and various metal ions, useful in chemical sensing applications (Das, Patra, Jose, & Sarkar, 2012).
Synthesis of Biologically Active Molecules
Research has also focused on synthesizing molecules with potential biological activity using derivatives of 4-Fluoro-3-nitrophenylacetonitrile. This includes the synthesis of hepatitis B inhibitors and studying their structure and activity (Ivachtchenko et al., 2019).
Use in Dye and Pharmaceutical Industries
4-Fluoro-3-nitrophenylacetonitrile and its derivatives have significant importance as novel dye intermediates and potential uses in pharmaceuticals and insecticides (Bil, 2007).
PET Tracer Development
It has been used in developing radiotracers for PET imaging, particularly in synthesizing the precursor for [(18)F]FPEB, a tracer for imaging metabotropic glutamate subtype 5 receptor (mGluR5) (Lim, Labaree, Li, & Huang, 2014).
Synthesis of Nitrophenylacetonitriles
Arylacetonitriles, including nitrophenylacetonitriles which are structurally related to 4-Fluoro-3-nitrophenylacetonitrile, have been studied for their ability to undergo organocatalytic Michael additions, further highlighting the versatility of these compounds in organic synthesis (Cid, Duce, Morales, Rodrigo, & Ruano, 2010).
Safety And Hazards
Future Directions
The future directions for 4-Fluoro-3-nitrophenylacetonitrile could involve its use in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .
properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOLUCPHJHRTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466465 | |
Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrophenylacetonitrile | |
CAS RN |
157662-77-6 | |
Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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